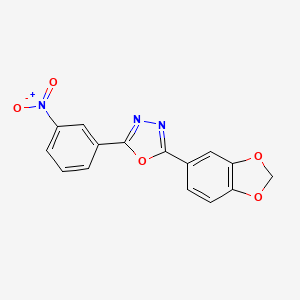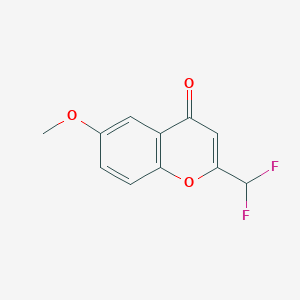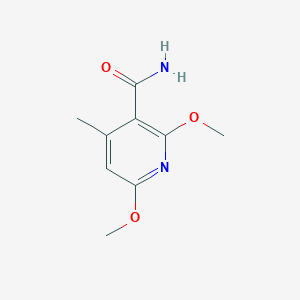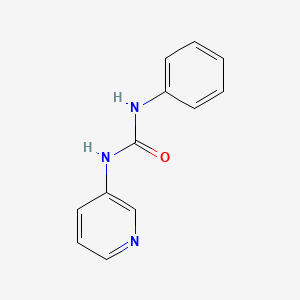
2-(1,3-benzodioxol-5-yl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound 2-(1,3-benzodioxol-5-yl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is a derivative of 1,3,4-oxadiazole, a heterocyclic compound containing an oxadiazole ring, which is known for its wide range of applications in material science and pharmaceuticals due to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including those with specific substituents such as 1,3-benzodioxol-5-yl and 3-nitrophenyl groups, typically involves the cyclodehydration of hydrazides and carboxylic acids or their derivatives. These processes can yield various 1,3,4-oxadiazole compounds with potential liquid crystalline and mesogenic properties, as well as antimicrobial activities. For example, compounds with the 1,3,4-oxadiazole ring bearing a nitro terminal group have been synthesized and identified through methods like FT-IR, NMR, and elemental analysis, displaying different liquid crystalline mesophases influenced by the presence of strong polar groups such as the nitro group (Abboud, Lafta, & Tomi, 2017).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives, including those with benzodioxol and nitrophenyl substituents, has been characterized using various spectroscopic techniques. The presence of the oxadiazole ring contributes to the compound's stability and electronic properties, with the nitro group and other substituents influencing its reactivity and interaction capabilities. Spectroscopic investigations, including FT-IR and FT-Raman, have been conducted to analyze the vibrational wavenumbers and molecular geometry, providing insights into the electronic structure and potential chemical behavior of these compounds (Haress et al., 2015).
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Oxadiazole derivatives have been studied for their corrosion inhibition properties. For example, synthesized oxadiazole derivatives were evaluated as benign agents for controlling mild steel dissolution in corrosive environments. These studies involved weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques, highlighting the potential of oxadiazole derivatives in protecting metals against corrosion in industrial applications (Kalia et al., 2020).
Antimicrobial and Anticancer Activity
Oxadiazole derivatives have shown promising antimicrobial and anticancer activities. The synthesis and evaluation of certain 1,3,4-oxadiazole derivatives revealed their potent antibacterial and antifungal properties, suggesting their potential as novel therapeutic agents (Jafari et al., 2017). Additionally, other studies focused on the design and synthesis of oxadiazole-containing compounds for anticancer evaluation, demonstrating the versatility of these compounds in medicinal chemistry (Salahuddin et al., 2014).
Liquid Crystalline Properties
The liquid crystalline properties of oxadiazole derivatives have been a subject of interest for materials science, particularly in the development of novel mesogenic materials. Research on new mesogenic homologous series bearing 1,3,4-oxadiazole ring with nitro terminal groups has provided insights into the role of oxadiazole derivatives in the formation of liquid crystalline phases, which are critical for applications in display technologies (Abboud et al., 2017).
Antioxidant Properties
Oxadiazole derivatives have also been explored for their antioxidant properties. The synthesis and evaluation of novel oxadiazole derivatives for potential antioxidant activities highlight the chemical versatility and biological significance of these compounds, offering a pathway for the development of new antioxidant therapies (Rabie et al., 2016).
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-(3-nitrophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O5/c19-18(20)11-3-1-2-9(6-11)14-16-17-15(23-14)10-4-5-12-13(7-10)22-8-21-12/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNNPKVZVYQDCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclohexyl-4-(2-{[(cyclohexylamino)carbonyl]amino}ethyl)-1-piperazinecarboxamide](/img/structure/B5510990.png)
![methyl 4-{5-[2-(3-phenylpropanoyl)carbonohydrazonoyl]-2-furyl}benzoate](/img/structure/B5511015.png)


![5-butyl-1-(2-methoxyphenyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5511035.png)
![2-(cyclopropylmethyl)-8-[2-(4-fluorophenoxy)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5511043.png)

![ethyl 4-{[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]thio}-3-oxobutanoate](/img/structure/B5511065.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-5-methyl-4-phenylthiophene-3-carboxamide](/img/structure/B5511072.png)

![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5511087.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5511099.png)